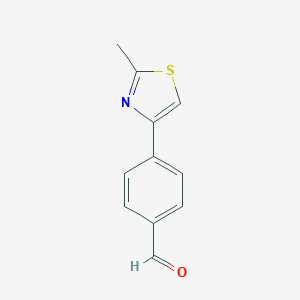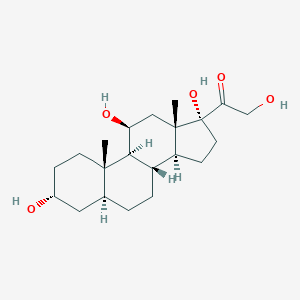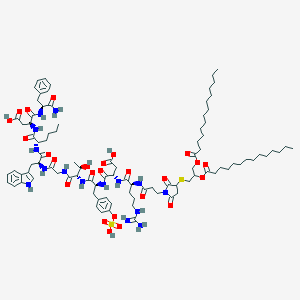
DM-Cck
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DM-Cck is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
DM-Cck acts on the cholecystokinin (CCK) receptor, which is a G protein-coupled receptor (GPCR) that is found in the brain and other tissues. DM-Cck binds to the CCK receptor and activates downstream signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter release and synaptic plasticity.
Effets Biochimiques Et Physiologiques
DM-Cck has several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is involved in reward and motivation. DM-Cck has also been found to decrease anxiety and depression-like behaviors in animal models. In addition, DM-Cck has been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DM-Cck has several advantages for lab experiments. It is a small peptide that is easy to synthesize and purify. DM-Cck also has a well-characterized mechanism of action, which makes it a useful tool for studying the CCK receptor and its downstream signaling pathways. However, DM-Cck also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study in vivo. In addition, DM-Cck has a high affinity for the CCK receptor, which can make it difficult to study other GPCRs that may be involved in similar pathways.
Orientations Futures
There are several future directions for research on DM-Cck. One area of research is the development of DM-Cck analogs that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research is the study of DM-Cck in combination with other drugs, such as antidepressants or chemotherapy drugs, to determine if it has synergistic effects. Finally, DM-Cck could be studied in human clinical trials to determine its potential therapeutic applications in the treatment of addiction, anxiety, depression, and cancer.
Méthodes De Synthèse
DM-Cck is a peptide that is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved from the support to yield the final peptide. DM-Cck is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids and a base-labile linker. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
DM-Cck has been studied for its potential applications in scientific research. It has been found to have several applications in the field of neuroscience, including the study of addiction, anxiety, and depression. DM-Cck has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor properties.
Propriétés
Numéro CAS |
151705-73-6 |
|---|---|
Nom du produit |
DM-Cck |
Formule moléculaire |
C93H139N15O25S2 |
Poids moléculaire |
1931.3 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1 |
Clé InChI |
SOLQBRKLBPMIFT-YKMRUUQMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
Synonymes |
dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 DM-CCK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)
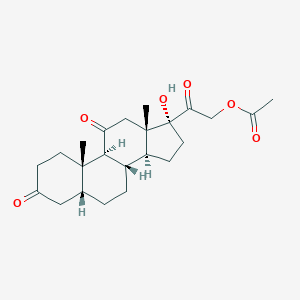
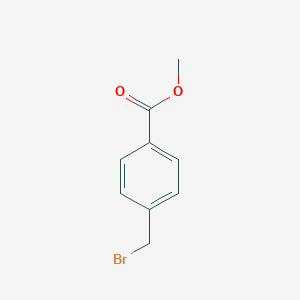
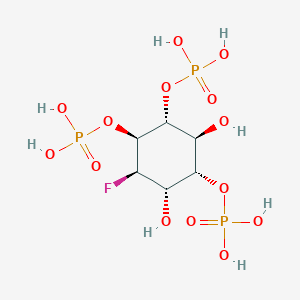
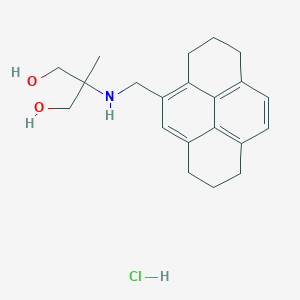
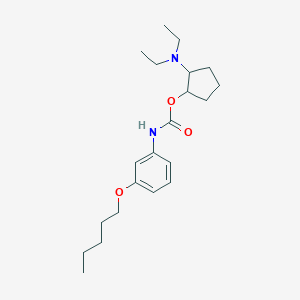
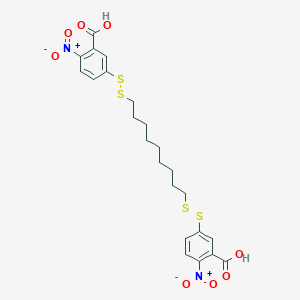
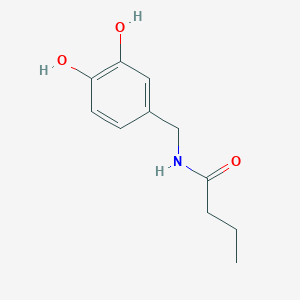
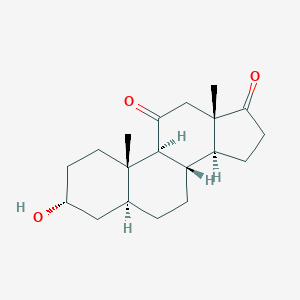
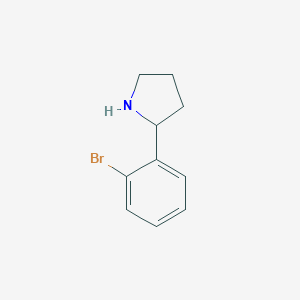
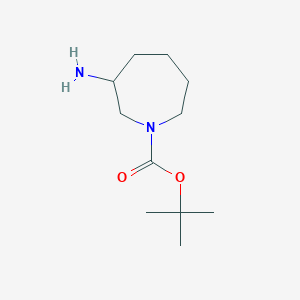
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
